

Spectroscopic and Structural Analysis of 2,5-Dibromoterephthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: *2,5-Dibromoterephthalic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dibromoterephthalic acid** ($C_8H_4Br_2O_4$), a key intermediate in the synthesis of advanced polymers and functional organic materials. Due to the limited availability of experimentally-derived spectra in public databases, this document combines predicted data, information from analogous compounds, and established analytical methodologies to serve as a valuable resource for researchers.

Chemical Structure and Properties

2,5-Dibromoterephthalic acid, also known as 2,5-dibromobenzene-1,4-dicarboxylic acid, possesses a symmetrical aromatic core with two carboxylic acid functional groups and two bromine substituents. This structure imparts unique chemical reactivity and physical properties, making it a valuable building block in materials science.

Molecular Formula: $C_8H_4Br_2O_4$ [1][2]

Molecular Weight: 323.92 g/mol [1][2]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **2,5-Dibromoterephthalic acid**.

While experimental spectra for **2,5-Dibromoterephthalic acid** are not readily available in the public domain, a synthesis procedure for the compound notes the use of ^1H NMR for purity determination, confirming the existence of such data.^[3] The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

2.1.1. ^1H NMR Spectroscopy (Predicted)

The ^1H NMR spectrum of **2,5-Dibromoterephthalic acid** is expected to be simple due to the molecule's symmetry.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.0 - 8.5	Singlet	Aromatic Protons (2H)
>10 (broad)	Singlet	Carboxylic Acid Protons (2H)

Note: The exact chemical shift of the aromatic protons is influenced by the solvent. The carboxylic acid protons are often broad and may exchange with deuterated solvents, sometimes not being observed.

2.1.2. ^{13}C NMR Spectroscopy (Predicted)

The predicted ^{13}C NMR spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~165-170	Carboxylic Acid Carbonyl (C=O)
~135-140	Aromatic Carbon (C-COOH)
~130-135	Aromatic Carbon (C-H)
~120-125	Aromatic Carbon (C-Br)

Note: These are estimated values. For comparison, the parent compound, terephthalic acid, shows signals at approximately 134.5 ppm (aromatic C-H) and 171.5 ppm (carboxylic acid) in

D₂O.[4]

A publication mentions the characterization of **2,5-Dibromoterephthalic acid** dihydrate by FT-IR spectroscopy, though the specific peak data is not provided in the available text.[5] The expected characteristic absorption bands are listed below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2500-3300	O-H stretch (Carboxylic Acid)	Broad
~1700	C=O stretch (Carboxylic Acid)	Strong
~1600, ~1475	C=C stretch (Aromatic)	Medium
~1300	C-O stretch	Medium
~900	O-H bend (out-of-plane)	Medium
Below 800	C-Br stretch	Medium-Strong

Predicted mass spectrometry data for **2,5-Dibromoterephthalic acid** suggests several possible adducts that could be observed.

Adduct	Predicted m/z
[M+H] ⁺	322.85491
[M+Na] ⁺	344.83685
[M-H] ⁻	320.84035
[M+NH ₄] ⁺	339.88145
[M+K] ⁺	360.81079

Note: The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 in approximately 1:2:1 ratio).

Experimental Protocols

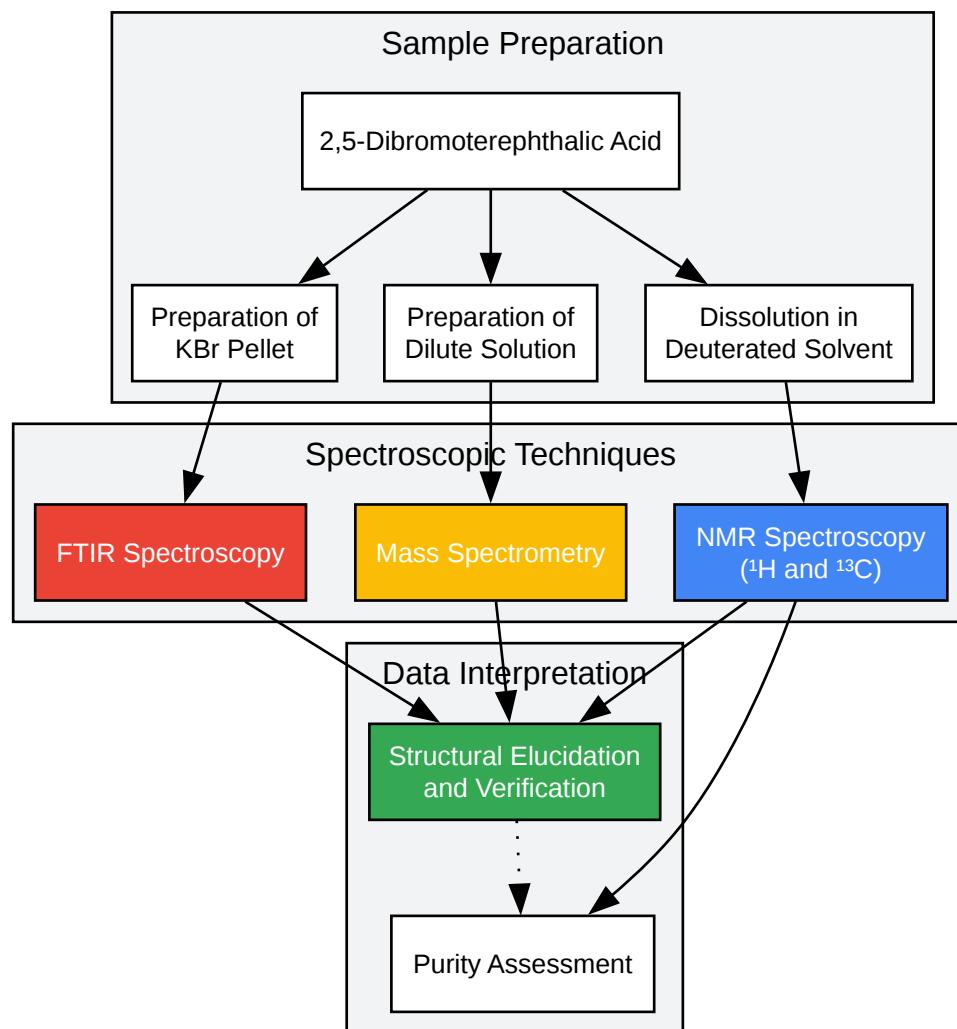
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

- Sample Preparation: Dissolve approximately 10-20 mg of **2,5-Dibromoterephthalic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube to a volume of approximately 0.6-0.7 mL. The compound's solubility should be considered when choosing a solvent.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the quaternary carbons in the molecule.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of **2,5-Dibromoterephthalic acid** with anhydrous potassium bromide (KBr) in a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum.
- Sample Preparation: Prepare a dilute solution of **2,5-Dibromoterephthalic acid** in a suitable solvent (e.g., methanol, acetonitrile).
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the mass spectrometer.
 - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts. High-resolution mass spectrometry can be used for accurate mass determination and elemental composition analysis.

Workflow and Relationships

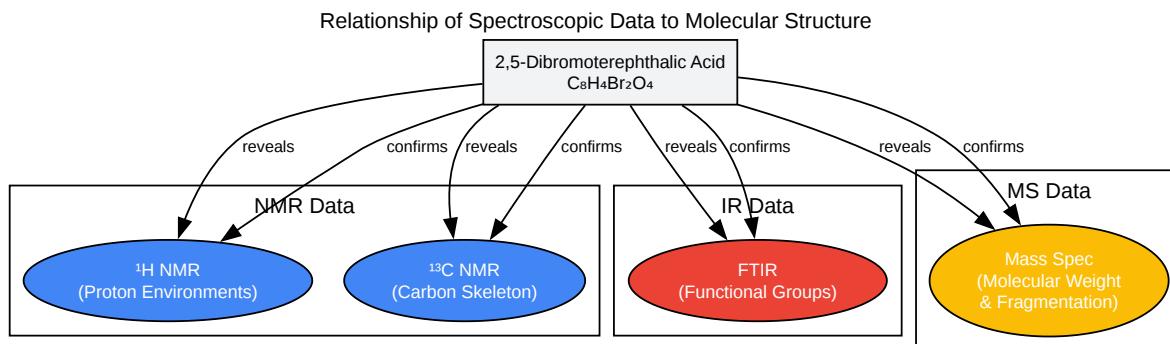
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,5-Dibromoterephthalic acid**.

Spectroscopic Analysis Workflow for 2,5-Dibromoterephthalic Acid



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Data to Structure Correlation.

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